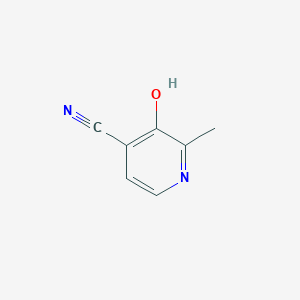

4-Pyridinecarbonitrile, 3-hydroxy-2-methyl-

Description

The compound 4-Pyridinecarbonitrile, 3-hydroxy-2-methyl- is a substituted pyridine derivative featuring a nitrile group at the 4-position, a hydroxyl group at the 3-position, and a methyl group at the 2-position. Pyridinecarbonitriles are pivotal in medicinal chemistry, catalysis, and materials science due to their electronic and steric properties . The hydroxyl and methyl substituents likely influence its solubility, reactivity, and intermolecular interactions, making it distinct from simpler pyridinecarbonitriles like 3- or 4-pyridinecarbonitrile .

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-methylpyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-7(10)6(4-8)2-3-9-5/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMCMHYZWSJPCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514033 | |

| Record name | 3-Hydroxy-2-methylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13602-91-0 | |

| Record name | 3-Hydroxy-2-methylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Pyridinecarbonitrile, 3-hydroxy-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-hydroxypyridine with cyanogen bromide under basic conditions. The reaction typically requires a solvent such as acetonitrile and a base like sodium hydroxide. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

4-Pyridinecarbonitrile, 3-hydroxy-2-methyl- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the nitrile group yields an amine.

Scientific Research Applications

4-Pyridinecarbonitrile, 3-hydroxy-2-methyl- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pyridinecarbonitrile, 3-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. For instance, the compound may inhibit certain enzymes or receptors by forming hydrogen bonds or covalent interactions with active sites. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-, 3-, and 4-Pyridinecarbonitrile

The position of the nitrile group significantly impacts physicochemical properties:

Key Findings :

- 4-Pyridinecarbonitrile exhibits superior catalytic activity in nitrile-to-amide hydration due to its electron-withdrawing nitrile group enhancing electrophilicity at the 4-position .

- 2-Pyridinecarbonitrile shows lower reactivity, attributed to steric hindrance from the ortho-substituted nitrile .

Substituted Derivatives

Substituents like hydroxyl, methyl, or halogens modify properties:

Key Findings :

- Hydroxyl groups (e.g., 2-hydroxy derivatives) increase polarity and hydrogen-bonding capacity, improving solubility in polar solvents .

- Halogenation (e.g., 3-fluoro or 3-chloro) enhances thermal stability and bioactivity, making such derivatives valuable in drug design .

Co-Crystallization Behavior

4-Pyridinecarbonitrile (PYC) has been used as a co-former with sinapic acid (SA) to form co-crystals, though it is classified as non-GRAS (Generally Recognized As Safe) compared to GRAS co-formers like nicotinamide (NIA) .

| Co-Crystal | Co-Former Type | Melting Point | Stability |

|---|---|---|---|

| SA·PYC | Non-GRAS | Not reported | Moderate |

| SA·NIA | GRAS | 198°C | High |

Key Findings :

- Non-GRAS co-formers like PYC may limit pharmaceutical applicability despite forming stable co-crystals .

Biological Activity

4-Pyridinecarbonitrile, 3-hydroxy-2-methyl- is an organic compound with significant biological activity and potential applications in medicinal chemistry. Its unique structure, featuring a hydroxyl group and a carbonitrile group on a pyridine ring, contributes to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₆H₆N₂O

- Appearance : Solid (white to yellow/orange)

- Melting Point : 166°C - 170°C

The biological activity of 4-Pyridinecarbonitrile, 3-hydroxy-2-methyl- is attributed to its ability to interact with various molecular targets. The compound has been investigated for its role in:

- Enzyme Modulation : It can influence the activity of certain enzymes, potentially leading to therapeutic effects.

- Receptor Binding : The compound may bind to specific receptors involved in various biochemical pathways, affecting cellular signaling.

Antimicrobial Properties

Research indicates that 4-Pyridinecarbonitrile derivatives exhibit antimicrobial properties. For instance:

- Antifungal Activity : Certain derivatives have shown effectiveness against strains of Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 0.05 to 0.3 μg/mL .

- Antibacterial Activity : The compound has been evaluated against various bacterial strains, demonstrating significant inhibition.

Anticancer Potential

Studies have highlighted the anticancer potential of pyridine derivatives:

- In Vitro Studies : Compounds similar to 4-Pyridinecarbonitrile were tested against cancer cell lines (e.g., MCF-7, MDA-MB-231), showing IC₅₀ values significantly lower than conventional chemotherapeutics like 5-Fluorouracil .

Case Studies

- Synthesis and Evaluation of Derivatives :

- Biodegradation Studies :

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally related to 4-Pyridinecarbonitrile, 3-hydroxy-2-methyl-:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Hydroxy-2-methylpyridine | C₆H₇NO | Lacks carbonitrile group |

| 2-Hydroxy-4-methylpyridine-3-carbonitrile | C₆H₆N₂O | Different substitution pattern |

| 4-Pyridinecarbonitrile, 3-hydroxy-2-methyl-5-(trifluoromethyl) | C₆H₂F₃N₂O | Contains trifluoromethyl substituent |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-pyridinecarbonitrile, 3-hydroxy-2-methyl-, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Pd-catalyzed hydrogenation of pyridinecarbonitriles. Key parameters include catalyst selection (e.g., 10% Pd/C), solvent choice (e.g., methanol), and controlled hydrogen pressure. Substitution reactions with amines or alkoxides may introduce functional groups at the 3-hydroxy position .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Optimize temperature (25–80°C) and reaction time (2–24 hours) to minimize byproducts like piperidinecarbonitriles or methylpiperidines .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of 4-pyridinecarbonitrile derivatives?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–9.0 ppm) and nitrile carbon (δ ~115 ppm). The 3-hydroxy group may show a broad peak at δ 4.5–5.5 ppm .

- Mass Spectrometry : Exact mass analysis (e.g., m/z 134.13 for 4-methoxypyridine-3-carbonitrile analogs) confirms molecular formula .

- IR : Detect nitrile stretches (~2200 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

Q. What are the typical reactivity patterns of the nitrile and hydroxy groups in this compound?

- Reactions :

- Nitrile : Participate in nucleophilic additions (e.g., with Grignard reagents) or reductions (e.g., LiAlH₄ → amine) .

- Hydroxy : Etherification (alkylation) or esterification (acylation) to modify solubility or bioactivity .

Advanced Research Questions

Q. How can chemoselectivity challenges in hydrogenation reactions of pyridinecarbonitriles be addressed?

- Methodology : Use DFT calculations to model adsorption energies of intermediates (e.g., imine vs. nitrile) on Pd surfaces. Adjust catalyst loading (1–5 wt%) and solvent polarity to favor pyridine ring saturation over nitrile reduction .

- Case Study : Hydrogenation of 4-pyridinecarbonitrile with Pd/C under 30 bar H₂ yielded 4-piperidinecarbonitrile (95% selectivity), while higher pressures (50 bar) led to over-reduction to 4-methylpiperidine .

Q. What computational tools are effective for predicting the biological activity of 3-hydroxy-2-methyl-substituted pyridinecarbonitriles?

- Approach :

- Molecular Docking : Simulate binding to enzymes like protoporphyrinogen oxidase (PPO) for herbicide design. Use AutoDock Vina with PDB structures (e.g., 1SEZ) .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with herbicidal efficacy .

Q. How do contradictory data on reaction yields arise in analogous pyridinecarbonitrile syntheses, and how can they be resolved?

- Analysis :

- Byproduct Formation : Competing pathways (e.g., ring-opening vs. substitution) depend on pH and reagent stoichiometry. For example, excess amine reagents may lead to dihydropyridine byproducts .

- Resolution : Use DoE (Design of Experiments) to map parameter interactions. For instance, a 2³ factorial design can optimize temperature, catalyst loading, and solvent ratio .

Q. What strategies mitigate toxicity risks during handling of 3-hydroxy-2-methyl derivatives?

- Safety Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.